5-(Aminomethyl)-2-oxazolidinone

説明

5-(Aminomethyl)-2-oxazolidinone, also known as 5-AMOX, is a highly versatile and widely used organic compound. It is a white, crystalline solid with a molecular weight of 129.14 g/mol. It is a cyclic amide, consisting of a five-membered ring with an amide group in the middle. 5-AMOX is an important intermediate in the synthesis of many pharmaceuticals and fine chemicals. It is also used as a starting material in the production of several polymers.

科学的研究の応用

Bioreversible Derivatization in Peptides :

- 5-Oxazolidinones, like 5-(Aminomethyl)-2-oxazolidinone, may serve as bioreversible derivatization of peptides with an -amido carboxy function. This can potentially protect bonds and improve absorption characteristics in peptides (Buur & Bundgaard, 1988).

Electrochemical Oxidation for Pharmaceutical Intermediates :

- Direct electrochemical oxidation of chiral 5-substituted 2-oxazolidinones can produce key intermediates for enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are potentially useful for pharmaceuticals and protease inhibitors (Danielmeier, Schierle & Steckhan, 1996).

Potential Psychotropic Drug :

- Derivatives of this compound, specifically the 5-morpholino-methyl-3-(4-chlorobenzyl-idene-amino)-2-oxazolidinone, show potential as psychotropic drugs with antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk & Cybulski, 2001).

Synthesis of Nonproteinogenic Amino Acids :

- The compound has been used in the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid, demonstrating its utility in synthesizing complex organic molecules (Wee & Mcleod, 2003).

Anticancer Activity :

- 5-(Carbamoylmethylene)-oxazolidin-2-ones exhibit promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).

Inhibitory Activity Against 5-Lipoxygenase :

- Novel oxazolidinone hydroxamic acid derivatives, including those related to this compound, show potent 5-lipoxygenase inhibitory activity, with potential applications as anti-allergic and anti-inflammatory agents (Phillips, Bosso & Ezeamuzie, 2020).

作用機序

Target of Action

5-(Aminomethyl)-2-oxazolidinone, also known as muscimol, primarily targets the GABA-A receptors . These receptors are ionotropic receptors for the inhibitory neurotransmitter GABA . The compound has a high affinity for these receptors and acts as a potent and selective orthosteric agonist .

Mode of Action

Muscimol interacts with the GABA-A receptors in a manner similar to GABA, the primary inhibitory neurotransmitter in the central nervous system . By mimicking GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by muscimol are those involving GABAergic neurotransmission . The activation of GABA-A receptors by muscimol enhances inhibitory neurotransmission and protects neurons from excitotoxic damage . This interaction with GABA-A receptors exerts significant effects on the central nervous system .

Pharmacokinetics

The liver, lung, and kidney could be possible target organs for accumulation . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The molecular and cellular effects of muscimol’s action are primarily related to its interaction with GABA-A receptors. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Action Environment

The action of muscimol can be influenced by environmental factors. For instance, the presence of other substances in the environment that interact with GABA-A receptors could potentially affect the efficacy of muscimol . Additionally, the stability of muscimol could be affected by factors such as pH and temperature . .

生化学分析

Biochemical Properties

5-(Aminomethyl)-2-oxazolidinone plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . It interacts with essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Cellular Effects

This compound has been shown to modulate various biochemical pathways related to inflammation, oxidative stress, and cellular repair, promoting a robust immune system and overall well-being . It affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism .

Molecular Mechanism

This compound functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . It plays a crucial role in modulating nicotinamide N-methyltransferase (NNMT), an enzyme involved in various cellular processes . By targeting NNMT, this compound affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound on skeletal muscle are complex . The presence of this compound in muscle enhances the synthesis of the GLUT4 receptor and increases metabolic inefficiency, resulting in greater energy burn .

Dosage Effects in Animal Models

The optimal this compound dosage is 50 mg to 150 mg once a day with food in the form of a capsule for 20-30 days before taking a break for 1-2 weeks . Adverse effects such as gastrointestinal disturbances, allergic reactions, or central nervous system effects have been reported in some individuals .

Metabolic Pathways

This compound is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Transport and Distribution

It is known that this compound can influence peptide interactions, altering the structure and function of proteins within the body .

Subcellular Localization

It is known that this compound can influence peptide interactions, altering the structure and function of proteins within the body

特性

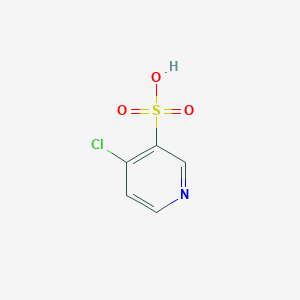

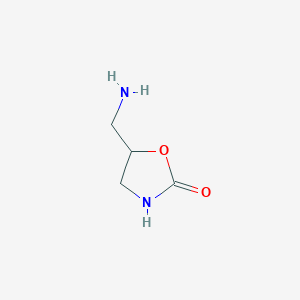

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。